molecular formula C11H17NS2 B2370209 N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine CAS No. 2094351-13-8

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine

Cat. No.: B2370209
CAS No.: 2094351-13-8
M. Wt: 227.38
InChI Key: VZJCJPKCYCHXEQ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine is a synthetic organic compound that features a unique combination of functional groups, including a thietan ring, a thiolan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine typically involves multi-step organic reactions. One possible route could start with the formation of the thietan ring through a cyclization reaction. The thiolan ring can be introduced via a nucleophilic substitution reaction. The final step might involve the alkylation of the amine group with prop-2-yn-1-yl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)-N-methylthietan-3-amine: Lacks the thiolan ring, potentially altering its reactivity and applications.

    N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]ethanamine: Contains an ethanamine group instead of a thietan ring, which may affect its chemical properties and biological activity.

Uniqueness

N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine is unique due to the presence of both thietan and thiolan rings, which can impart distinct reactivity and potential for diverse applications. The combination of these rings with the prop-2-yn-1-yl and amine groups makes it a versatile compound for various chemical transformations and research purposes.

Properties

IUPAC Name

N-prop-2-ynyl-N-(thiolan-3-ylmethyl)thietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS2/c1-2-4-12(11-8-14-9-11)6-10-3-5-13-7-10/h1,10-11H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCJPKCYCHXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CCSC1)C2CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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